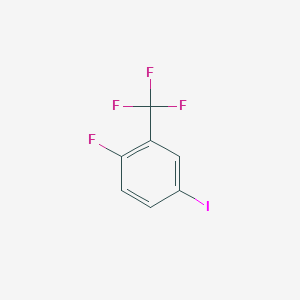

1-Fluoro-4-iodo-2-(trifluoromethyl)benzene

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-fluoro-4-iodo-2-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3F4I/c8-6-2-1-4(12)3-5(6)7(9,10)11/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKLKYTATXLQGMX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1I)C(F)(F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3F4I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10372003 | |

| Record name | 1-fluoro-4-iodo-2-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10372003 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59382-39-7 | |

| Record name | 1-Fluoro-4-iodo-2-(trifluoromethyl)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=59382-39-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-fluoro-4-iodo-2-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10372003 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Fluoro-5-iodobenzotrifluoride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1-Fluoro-4-iodo-2-(trifluoromethyl)benzene

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Fluorinated Building Blocks

In the landscape of modern medicinal chemistry and drug discovery, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of rational drug design. The unique electronic properties of fluorine can significantly enhance the pharmacokinetic and pharmacodynamic profiles of drug candidates, improving metabolic stability, binding affinity, and lipophilicity.[1][2] The trifluoromethyl group (CF3), in particular, is a prevalent motif in a substantial portion of globally approved pharmaceuticals. The target molecule of this guide, 1-Fluoro-4-iodo-2-(trifluoromethyl)benzene, represents a highly valuable and versatile building block for the synthesis of complex pharmaceutical intermediates and active pharmaceutical ingredients (APIs). Its trifunctionalized aromatic core, featuring a fluorine atom, a trifluoromethyl group, and a reactive iodine atom, offers multiple points for molecular elaboration, especially in cross-coupling reactions.[3] This guide provides a comprehensive overview of the primary synthetic routes to this key intermediate, with a focus on the underlying chemical principles and practical experimental protocols.

Physicochemical Properties and Safety Considerations

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value |

| CAS Number | 59382-39-7[4] |

| Molecular Formula | C₇H₃F₄I[4] |

| Molecular Weight | 290.00 g/mol [4] |

| Boiling Point | 199.6°C at 760 mmHg[5] |

| Appearance | Not specified, likely a liquid or low-melting solid |

Synthetic Strategies: A Tale of Two Pathways

The synthesis of this compound can be approached via two principal and scientifically robust strategies: the Sandmeyer reaction starting from a substituted aniline, and a halogen exchange reaction from a corresponding bromo- or chloro-aromatic precursor. The choice of route will often depend on the availability and cost of the starting materials.

Route 1: The Sandmeyer Reaction - A Classic Transformation

The Sandmeyer reaction is a cornerstone of aromatic chemistry, providing a reliable method for the conversion of an aryl amine to an aryl halide via a diazonium salt intermediate.[6] This pathway is particularly advantageous when the required aniline precursor is commercially available or readily synthesized.

The logical starting point for the synthesis of this compound via a Sandmeyer reaction is 2-Fluoro-5-(trifluoromethyl)aniline. This precursor possesses the desired relative orientation of the fluorine and trifluoromethyl groups. The core of this synthetic approach is the diazotization of the amine, followed by the introduction of iodine.

Conceptual Workflow for the Sandmeyer Reaction

Caption: Workflow of the Sandmeyer reaction for the synthesis of this compound.

Mechanistic Insights:

The Sandmeyer reaction proceeds in two key stages:

-

Diazotization: The primary aromatic amine, 2-Fluoro-5-(trifluoromethyl)aniline, is treated with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid (e.g., HCl, H₂SO₄) at low temperatures (0-5 °C). The low temperature is critical to prevent the decomposition of the resulting, often unstable, arenediazonium salt.[7]

-

Iodination: The arenediazonium salt is then treated with a solution of potassium iodide (KI). The diazonium group (-N₂⁺) is an excellent leaving group, and its displacement by the iodide ion proceeds readily to form the desired aryl iodide.[7] Unlike other Sandmeyer reactions that often require a copper(I) catalyst, the iodination step is typically catalyst-free.[8]

Detailed Experimental Protocol (Sandmeyer Reaction):

-

Step 1: Diazotization of 2-Fluoro-5-(trifluoromethyl)aniline

-

In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, suspend 2-Fluoro-5-(trifluoromethyl)aniline (1.0 eq) in a mixture of a strong aqueous acid (e.g., 3 eq of 20% HCl) and water.

-

Cool the stirred suspension to 0-5 °C using an ice-salt bath.

-

Prepare a solution of sodium nitrite (1.1 eq) in a minimal amount of cold deionized water.

-

Add the sodium nitrite solution dropwise to the cold aniline suspension, ensuring the temperature is maintained below 5 °C. The reaction is typically accompanied by a color change.

-

After the addition is complete, stir the reaction mixture at 0-5 °C for an additional 30 minutes to ensure complete formation of the diazonium salt.

-

-

Step 2: Iodination

-

In a separate beaker, prepare a solution of potassium iodide (1.5 eq) in water.

-

Slowly add the cold diazonium salt solution to the potassium iodide solution with vigorous stirring. The addition may result in the evolution of nitrogen gas and the formation of a precipitate or an oily layer.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours, or until the evolution of nitrogen ceases.

-

The crude product can then be isolated by extraction with a suitable organic solvent (e.g., diethyl ether, dichloromethane).

-

The organic layer should be washed with an aqueous solution of sodium thiosulfate to remove any residual iodine, followed by a brine wash.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by vacuum distillation or column chromatography to yield pure this compound.

-

Rationale for Experimental Choices:

-

Low Temperature: The use of low temperatures during diazotization is crucial as arenediazonium salts can be explosive in their solid, dry state and are prone to decomposition at higher temperatures in solution.[7]

-

Acidic Conditions: A strong acid is required to generate nitrous acid in situ and to protonate the aniline, making it soluble in the aqueous medium.

-

Potassium Iodide as Iodide Source: KI is a readily available, inexpensive, and effective source of iodide ions for the displacement of the diazonium group.

Route 2: Halogen Exchange - The Aromatic Finkelstein Reaction

An alternative and equally viable approach to this compound is through a halogen exchange reaction, often referred to as an aromatic Finkelstein reaction.[9] This method typically involves the conversion of an aryl bromide or chloride to an aryl iodide. For this specific target molecule, a plausible starting material would be 1-Bromo-4-fluoro-2-(trifluoromethyl)benzene .

Conceptual Workflow for the Halogen Exchange Reaction

Sources

- 1. 2-Fluoro-5-(trifluoromethyl)aniline | C7H5F4N | CID 136349 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 3. chemrxiv.org [chemrxiv.org]

- 4. BJOC - Trifluoromethyl ethers – synthesis and properties of an unusual substituent [beilstein-journals.org]

- 5. Thieme E-Books & E-Journals [thieme-connect.de]

- 6. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Sandmeyer Reaction [organic-chemistry.org]

- 9. Finkelstein reaction - Wikipedia [en.wikipedia.org]

An In-Depth Technical Guide to 1-Fluoro-4-iodo-2-(trifluoromethyl)benzene: Properties, Synthesis, and Applications in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Fluoro-4-iodo-2-(trifluoromethyl)benzene is a key building block in contemporary organic synthesis, particularly valued in the fields of medicinal chemistry and materials science. Its unique trifunctionalized aromatic core, featuring a fluorine atom, an iodine atom, and a trifluoromethyl group, offers a versatile platform for the construction of complex molecular architectures. The strategic positioning of these substituents imparts distinct reactivity and physicochemical properties, making it a sought-after intermediate in the development of novel pharmaceuticals. This guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of this compound, with a focus on its application in palladium-catalyzed cross-coupling reactions and its relevance in drug discovery.

Introduction: The Strategic Importance of Fluorinated Building Blocks

The incorporation of fluorine into organic molecules has become a cornerstone of modern drug design.[1][2][3] The unique properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly influence the pharmacokinetic and pharmacodynamic profile of a drug candidate.[4] Strategic fluorination can enhance metabolic stability, improve membrane permeability, and increase binding affinity to target proteins.[3]

This compound (also known as 2-Fluoro-5-iodobenzotrifluoride) emerges as a particularly valuable synthon due to the orthogonal reactivity of its functional groups. The electron-withdrawing nature of the trifluoromethyl and fluoro groups enhances the reactivity of the C-I bond in cross-coupling reactions, while the fluorine atom and the trifluoromethyl group themselves can be crucial for biological activity. This guide will delve into the technical details of this important molecule, providing insights for its effective utilization in research and development.

Physicochemical and Spectroscopic Properties

A thorough understanding of the physical and spectral properties of this compound is essential for its handling, reaction monitoring, and characterization of its derivatives.

Physical Properties

The physical properties of this compound are summarized in the table below. It is a colorless to light yellow liquid under standard conditions.

| Property | Value | Reference |

| CAS Number | 59382-39-7 | [5] |

| Molecular Formula | C₇H₃F₄I | [5] |

| Molecular Weight | 290.00 g/mol | [5] |

| Boiling Point | 190.4 ± 40.0 °C (Predicted) | [6] |

| Density | 1.943 ± 0.06 g/cm³ (Predicted) | [6] |

| Appearance | Colorless to Light yellow clear liquid |

Spectroscopic Data

The spectroscopic data provides the structural fingerprint of the molecule. Below are the expected Nuclear Magnetic Resonance (NMR) data based on analysis of similar compounds and spectral databases.[7][8]

2.2.1. ¹H NMR Spectroscopy

The proton NMR spectrum is expected to show three signals in the aromatic region, corresponding to the three protons on the benzene ring. The coupling patterns will be influenced by both fluorine and proton-proton interactions.

2.2.2. ¹³C NMR Spectroscopy

The carbon NMR spectrum will display seven distinct signals, with the carbons attached to fluorine and the trifluoromethyl group showing characteristic couplings. The carbon bearing the iodine atom will also have a distinct chemical shift.

2.2.3. ¹⁹F NMR Spectroscopy

Fluorine-19 NMR is a powerful tool for characterizing fluorinated compounds due to its high sensitivity and wide chemical shift range.[9][10] The ¹⁹F NMR spectrum of this compound is expected to show two distinct signals: one for the aromatic fluorine and another for the trifluoromethyl group. The chemical shift of the CF₃ group typically appears around -60 to -63 ppm relative to CFCl₃.[7][11]

Synthesis of this compound

The synthesis of this compound can be achieved through various routes, often starting from commercially available fluorinated precursors. A common strategy involves the diazotization of a corresponding aniline derivative followed by a Sandmeyer-type iodination reaction.

Reactivity and Key Transformations

The synthetic utility of this compound lies in the selective transformation of its C-I bond, primarily through palladium-catalyzed cross-coupling reactions. The electron-deficient nature of the aromatic ring enhances its reactivity as an electrophilic partner in these transformations.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust and widely used method for the formation of C-C bonds, particularly for the synthesis of biaryl compounds.[15][16][17] this compound is an excellent substrate for this reaction due to the high reactivity of the C-I bond.

Protocol: General Procedure for Suzuki-Miyaura Coupling

This protocol provides a general guideline for the Suzuki-Miyaura coupling of this compound with an arylboronic acid. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.

Materials:

-

This compound (1.0 equiv)

-

Arylboronic acid (1.2-1.5 equiv)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, or a pre-catalyst, 1-5 mol%)

-

Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2-3 equiv)

-

Solvent (e.g., Toluene, Dioxane, DMF, often with water)

Procedure:

-

To a flame-dried Schlenk flask, add this compound, the arylboronic acid, palladium catalyst, and base.

-

Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

-

Add the degassed solvent(s) via syringe.

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

-

Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Caption: Workflow for a typical Suzuki-Miyaura cross-coupling reaction.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, enabling the synthesis of a wide range of aryl amines.[18][19] This reaction is of paramount importance in medicinal chemistry, as the aniline and related motifs are prevalent in a vast number of bioactive molecules.

Protocol: General Procedure for Buchwald-Hartwig Amination

This protocol outlines a general procedure for the Buchwald-Hartwig amination of this compound with a primary or secondary amine. The choice of ligand and base is crucial for the success of this reaction and often requires screening.[1]

Materials:

-

This compound (1.0 equiv)

-

Amine (1.1-1.5 equiv)

-

Palladium pre-catalyst (e.g., a G3 or G4 Buchwald precatalyst, 1-5 mol%)

-

Phosphine ligand (if not using a pre-catalyst)

-

Base (e.g., NaOt-Bu, K₃PO₄, or Cs₂CO₃, 1.5-2.5 equiv)

-

Anhydrous, degassed solvent (e.g., Toluene, Dioxane)

Procedure:

-

In a glovebox or under an inert atmosphere, charge a Schlenk tube or vial with the palladium pre-catalyst, base, and a stir bar.

-

Add this compound and the amine.

-

Add the anhydrous, degassed solvent.

-

Seal the tube or vial and heat the reaction mixture with stirring (typically 80-120 °C).

-

Monitor the reaction by TLC or LC-MS.

-

After completion, cool the reaction to room temperature.

-

Dilute with an organic solvent and filter through a pad of celite to remove inorganic salts.

-

Wash the filtrate with water and brine.

-

Dry the organic layer, filter, and concentrate.

-

Purify the product by column chromatography.

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Applications in Drug Discovery and Medicinal Chemistry

The trifluoromethyl group and fluorine substituents are highly sought after in medicinal chemistry for their ability to modulate key drug properties.[2][3][4] The trifluoromethyl group can enhance lipophilicity, which can improve cell membrane permeability, and it can also block metabolic pathways, increasing the drug's half-life. The fluorine atom can participate in favorable interactions with protein targets and also improve metabolic stability.

This compound serves as a versatile starting material to introduce the 2-fluoro-5-(trifluoromethyl)phenyl motif into drug candidates. This scaffold is of interest in the development of kinase inhibitors, where specific substitution patterns on the aromatic ring are crucial for achieving high potency and selectivity.[17] While specific examples of marketed drugs derived directly from this starting material are not readily found in the public domain, its utility is evident in the patent literature and chemical supplier catalogs catering to the pharmaceutical industry.

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated fume hood.[20] It is advisable to wear personal protective equipment, including safety glasses, gloves, and a lab coat. The compound may be harmful if swallowed and can cause skin and eye irritation.[11] For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.[20][21]

Conclusion

This compound is a valuable and versatile building block for organic synthesis, particularly in the realm of drug discovery. Its unique combination of reactive sites allows for the strategic and efficient construction of complex molecules bearing the desirable 2-fluoro-5-(trifluoromethyl)phenyl moiety. A thorough understanding of its properties, reactivity, and handling is crucial for its effective application in the synthesis of next-generation pharmaceuticals and advanced materials.

References

-

Benzene, 1-iodo-4-(trifluoromethyl)- | C7H4F3I | CID - PubChem - NIH. (URL: [Link])

- 2 - Supporting Inform

-

Buchwald–Hartwig Amination, High-Throughput Experimentation, and Process Chemistry: An Introduction via Undergraduate Laborato. (2021-02-01). (URL: [Link])

-

Buchwald–Hartwig amination - Wikipedia. (URL: [Link])

-

Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023-06-30). (URL: [Link])

-

Buchwald-Hartwig amination reaction of iodobenzene with aniline... - ResearchGate. (URL: [Link])

- Supporting Information for - The Royal Society of Chemistry. (URL: not available)

- The Role of 1-Fluoro-4-iodobenzene in Advanced Organic Synthesis and M

- Fluorine NMR. (URL: not available)

-

The Suzuki–Miyaura coupling of phenylboronic acid with iodobenzene - ResearchGate. (URL: [Link])

-

Suzuki–Miyaura Coupling | Synthetic Methods in Drug Discovery: Volume 1 - Books. (2016-08-01). (URL: [Link])

-

New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC - NIH. (URL: [Link])

-

"Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students - SciELO México. (URL: [Link])

-

19F-centred NMR analysis of mono-fluorinated compounds - PMC - PubMed Central. (2022-03-30). (URL: [Link])

- EP2266961B1 - Process for the synthesis of organic compounds - Google P

- CN110498730B - Synthetic method of 1,2, 4-trifluorobenzene - Google P

-

Chemical Properties of Benzene, 1-iodo-2-(trifluoromethyl)- (CAS 444-29-1) - Cheméo. (URL: [Link])

-

The role of fluorine in medicinal chemistry - PubMed. (URL: [Link])

- The Synthesis of 1-Fluoro-4-(trifluoromethoxy)benzene: Methods and Optimization. (2026-01-06). (URL: not available)

-

4-Fluoroiodobenzene | C6H4FI | CID 9605 - PubChem. (URL: [Link])

-

A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors - NIH. (URL: [Link])

Sources

- 1. par.nsf.gov [par.nsf.gov]

- 2. nbinno.com [nbinno.com]

- 3. benchchem.com [benchchem.com]

- 4. 41860-65-5|4-Fluoro-1-iodo-2-(trifluoromethyl)benzene|BLD Pharm [bldpharm.com]

- 5. scbt.com [scbt.com]

- 6. nbinno.com [nbinno.com]

- 7. rsc.org [rsc.org]

- 8. rsc.org [rsc.org]

- 9. biophysics.org [biophysics.org]

- 10. 19F-centred NMR analysis of mono-fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 4-Fluoro-1-iodo-2-(trifluoroMethyl)benzene | 41860-65-5 [amp.chemicalbook.com]

- 12. EP2266961B1 - Process for the synthesis of organic compounds - Google Patents [patents.google.com]

- 13. CN110498730B - Synthetic method of 1,2, 4-trifluorobenzene - Google Patents [patents.google.com]

- 14. nbinno.com [nbinno.com]

- 15. books.rsc.org [books.rsc.org]

- 16. tcichemicals.com [tcichemicals.com]

- 17. A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 19. chem.libretexts.org [chem.libretexts.org]

- 20. fishersci.com [fishersci.com]

- 21. Benzene, 1-iodo-4-(trifluoromethyl)- | C7H4F3I | CID 67993 - PubChem [pubchem.ncbi.nlm.nih.gov]

1-Fluoro-4-iodo-2-(trifluoromethyl)benzene CAS number

An In-Depth Technical Guide to 1-Fluoro-4-iodo-2-(trifluoromethyl)benzene for Advanced Chemical Synthesis

This guide provides an in-depth technical overview of this compound, a key building block for researchers, medicinal chemists, and professionals in drug development and materials science. Its unique trifunctionalized aromatic structure offers a versatile platform for creating complex molecular architectures.

Core Compound Identity and Properties

This compound is a substituted aromatic compound distinguished by the presence of three key functional groups: a fluorine atom, an iodine atom, and a trifluoromethyl group. This specific arrangement of electron-withdrawing and reactive moieties makes it a highly valuable intermediate in organic synthesis.

The Chemical Abstracts Service (CAS) has assigned the number 59382-39-7 to this compound.[1][2][3]

Caption: Chemical structure of this compound.

Physicochemical Data

The physical and chemical properties of this compound are critical for its handling, storage, and application in chemical reactions. The data below has been consolidated from various chemical suppliers and databases.

| Property | Value | Source(s) |

| CAS Number | 59382-39-7 | [1][2][3] |

| Molecular Formula | C₇H₃F₄I | [1] |

| Molecular Weight | 290.00 g/mol | [1][3] |

| Boiling Point | 199.6°C at 760 mmHg | |

| Purity | Typically ≥97% | |

| Storage Conditions | 2-8°C, Keep in dark place |

Synthesis and Strategic Utility

The synthesis of polysubstituted benzene rings like this compound requires a strategic, multi-step approach. While specific proprietary synthesis routes may vary, a common strategy involves the introduction of the functional groups in a sequence that leverages their directing effects and reactivity.

A plausible synthetic approach could start from a simpler, commercially available fluorinated or trifluoromethylated precursor, followed by nitration, reduction, and a Sandmeyer reaction for iodination. The causality behind this sequence is crucial: the directing effects of the existing substituents guide the position of the next incoming group, ensuring the desired isomer is formed.

Caption: A plausible synthetic pathway for substituted benzene derivatives.

Applications in Drug Discovery and Development

The strategic placement of fluorine and trifluoromethyl groups is a cornerstone of modern medicinal chemistry. These modifications can profoundly enhance a drug candidate's profile.[4][5]

-

Metabolic Stability: The trifluoromethyl group is highly resistant to metabolic degradation, particularly oxidation by cytochrome P450 enzymes. This can increase the half-life of a drug, leading to a longer duration of action.[6]

-

Lipophilicity and Permeability: The -CF₃ group significantly increases lipophilicity, which can improve a molecule's ability to cross cellular membranes and reach its target.[4][6]

-

Binding Affinity: The strong electron-withdrawing nature of both fluorine and the -CF₃ group can alter the electronic environment of the aromatic ring, potentially modulating the pKa of nearby functional groups or enhancing binding interactions with target proteins.[5]

The iodine atom serves as a versatile synthetic handle. It is an excellent leaving group for transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings. These reactions are fundamental in drug discovery for assembling complex molecular frameworks by forming new carbon-carbon and carbon-heteroatom bonds.[7] This makes this compound a critical building block for creating libraries of novel compounds for high-throughput screening.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

This section provides a representative, self-validating protocol for a Suzuki-Miyaura cross-coupling reaction, a common application for this compound.

Objective: To synthesize a biaryl compound by coupling this compound with a boronic acid derivative.

Materials:

-

This compound (1.0 eq)

-

Arylboronic acid (1.2 eq)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq)

-

Base (e.g., K₂CO₃, 2.0 eq)

-

Solvent (e.g., 1,4-Dioxane/Water, 4:1 mixture)

-

Nitrogen or Argon gas supply

-

Standard laboratory glassware and magnetic stirrer

Step-by-Step Methodology:

-

Inert Atmosphere: Assemble a round-bottom flask equipped with a magnetic stir bar and a condenser. Purge the entire system with an inert gas (Nitrogen or Argon) for 10-15 minutes. Causality: Palladium catalysts are sensitive to oxygen, and an inert atmosphere is critical to prevent catalyst degradation and ensure reproducible results.

-

Reagent Addition: To the flask, add this compound, the arylboronic acid, the palladium catalyst, and the base. Trustworthiness: The order of addition of solids minimizes exposure to air. The stoichiometry is set with the boronic acid in slight excess to drive the reaction to completion.

-

Solvent Addition: Add the degassed solvent mixture via syringe. The solvent should have been previously sparged with inert gas for at least 30 minutes.

-

Reaction Execution: Heat the reaction mixture to 80-100°C with vigorous stirring.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting iodide is consumed. Self-Validation: Regular monitoring confirms reaction completion and helps identify any potential side reactions.

-

Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate.

-

Purification: Filter the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel.

-

Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Caption: Workflow for a typical Suzuki-Miyaura cross-coupling reaction.

Safety and Handling

As with any laboratory chemical, proper handling of this compound is essential.

-

Hazards: Based on data for similar compounds, it should be treated as a substance that can cause skin and serious eye irritation.[8] It may also cause respiratory irritation.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[9][10]

-

Handling: Use in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors.[10] Keep away from heat, sparks, and open flames.[9]

-

Storage: Store in a tightly sealed container in a cool, dry, and dark place as recommended.

Always consult the most current Safety Data Sheet (SDS) from your supplier before use.

References

-

This compound. 2a biotech. [Link]

-

This compound. Crysdot LLC. [Link]

-

This compound | C7H3F4I | CID 2737344. PubChem. [Link]

-

The Synthesis of 1-Fluoro-4-(trifluoromethoxy)benzene: Methods and Optimization. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

Benzene, 1-fluoro-2-(trifluoromethyl)-. NIST WebBook. [Link]

-

Fluorine in drug discovery: Role, design and case studies. The Pharma Innovation Journal. [Link]

-

The Impact of 1-Fluoro-4-(trifluoromethoxy)benzene in Pharmaceutical R&D. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

Understanding the Properties and Applications of 1-Iodo-4-(trifluoromethyl)benzene. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry. [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. 2abiotech.net [2abiotech.net]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. pharmacyjournal.org [pharmacyjournal.org]

- 5. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. nbinno.com [nbinno.com]

- 7. nbinno.com [nbinno.com]

- 8. fishersci.com [fishersci.com]

- 9. fishersci.com [fishersci.com]

- 10. fishersci.com [fishersci.com]

An In-Depth Technical Guide to 1-Fluoro-4-iodo-2-(trifluoromethyl)benzene

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the physical, chemical, and safety properties of 1-Fluoro-4-iodo-2-(trifluoromethyl)benzene, a key building block in modern synthetic chemistry. Its unique substitution pattern makes it a valuable reagent in the development of novel pharmaceuticals and advanced materials.

Core Molecular Attributes

This compound, also known as 2-Fluoro-5-iodobenzotrifluoride, is a halogenated aromatic compound with the chemical formula C₇H₃F₄I.[1][2] Its structure features a benzene ring substituted with a fluorine atom, an iodine atom, and a trifluoromethyl group. This combination of electron-withdrawing and sterically demanding groups imparts unique reactivity and properties to the molecule.

Table 1: Key Physical and Chemical Properties

| Property | Value | Source |

| CAS Number | 59382-39-7 | [1] |

| Molecular Formula | C₇H₃F₄I | [1][2] |

| Molecular Weight | 290.00 g/mol | [2] |

| Appearance | Clear pale yellow liquid | [1] |

| Boiling Point | 199.6 °C at 760 mmHg | |

| Density | ~1.97 g/cm³ | [1] |

| Refractive Index | n20/D 1.51 | [1] |

Spectroscopic Characterization

-

¹H NMR: The proton NMR spectrum will exhibit complex multiplets in the aromatic region, typically between 7.0 and 8.0 ppm. The coupling patterns will be influenced by the fluorine and trifluoromethyl substituents.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for each of the seven carbon atoms. The carbon attached to the iodine will be significantly shielded, while the carbons bonded to fluorine and the trifluoromethyl group will show characteristic splitting patterns due to C-F coupling.

-

¹⁹F NMR: The fluorine NMR is a powerful tool for characterizing this molecule.[3] Two distinct signals are expected: one for the aromatic fluorine and a singlet for the trifluoromethyl group. The chemical shifts will be indicative of their electronic environment.

-

Mass Spectrometry: The mass spectrum will show a prominent molecular ion peak at m/z 290. The fragmentation pattern will likely involve the loss of iodine, fluorine, and the trifluoromethyl group, providing further structural confirmation.

-

Infrared (IR) Spectroscopy: The IR spectrum will display characteristic absorption bands for C-F, C-I, and C-H bonds, as well as aromatic C=C stretching vibrations.

Safety and Handling

This compound is classified as a skin and serious eye irritant.[4] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood. For detailed safety information, consult the Safety Data Sheet (SDS).

Synthesis and Reactivity

The synthesis of this compound typically involves multi-step procedures starting from commercially available precursors. The strategic placement of the functional groups allows for a range of chemical transformations.

The presence of an iodine atom makes this compound an excellent substrate for various cross-coupling reactions, such as Suzuki, Sonogashira, and Heck couplings. These reactions are fundamental in the construction of complex organic molecules. The electron-withdrawing nature of the fluorine and trifluoromethyl groups can influence the reactivity of the C-I bond, making it amenable to oxidative addition in catalytic cycles.

Caption: Suzuki cross-coupling reaction pathway.

Applications in Research and Development

This compound serves as a versatile building block in the synthesis of a wide range of target molecules, particularly in the pharmaceutical and materials science sectors.[1]

Pharmaceutical Drug Development

The incorporation of fluorine and trifluoromethyl groups into drug candidates can significantly enhance their metabolic stability, bioavailability, and binding affinity to biological targets.[5] This compound provides a scaffold for the synthesis of novel therapeutic agents, including those for oncology and other disease areas.[1]

Materials Science

In materials science, fluorinated aromatic compounds are utilized in the development of advanced polymers, liquid crystals, and other functional materials. The unique electronic properties conferred by the fluorine-containing substituents can lead to materials with desirable characteristics such as thermal stability and specific optical properties.

Conclusion

This compound is a highly functionalized aromatic compound with significant potential in synthetic chemistry. Its well-defined physical and chemical properties, coupled with its versatile reactivity, make it an invaluable tool for researchers and scientists in the pursuit of novel molecules with tailored functions. As with all chemical reagents, adherence to strict safety protocols is paramount to ensure its safe and effective use in the laboratory.

References

-

PubChem. This compound. [Link]

-

Beilstein Journal of Organic Chemistry. Supporting Information: Catalytic trifluoromethylation of iodoarenes by use of 2-trifluoromethylated benzimidazoline as trifluoromethylating reagent. [Link]

-

Supporting Information. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Understanding the Properties and Applications of 1-Iodo-4-(trifluoromethyl)benzene. [Link]

-

Pharos. Iodinated Organic Compounds. [Link]

-

Journal of Research of the National Bureau of Standards. Mass Spectra of Fluorocarbons. [Link]

-

International Journal of Pharmaceutical Sciences Review and Research. Significance of Fluorine in Medicinal Chemistry: A Review. [Link]

-

The Royal Society of Chemistry. Electronic Supplementary Material (ESI) for ChemComm. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Impact of 1-Fluoro-4-(trifluoromethoxy)benzene in Pharmaceutical R&D. [Link]

- Google Patents. Process for the synthesis of organic compounds.

-

NINGBO INNO PHARMCHEM CO.,LTD. The Synthesis of 1-Fluoro-4-(trifluoromethoxy)benzene: Methods and Optimization. [Link]

-

PMC. Fluorinated building blocks in drug design: new pathways and targets. [Link]

-

PubChem. 2-Bromo-5-fluorobenzotrifluoride. [Link]

-

PubMed. Applications of Fluorine in Medicinal Chemistry. [Link]

-

Solvay. Organic Fluorinated Building Blocks. [Link]

-

Patsnap. Synthesis method of 1,2,4-trifluoro benzene. [Link]

-

Halocarbon Life Sciences. Fluorinated Building Blocks. [Link]

-

gchem. Physical Constants. [Link]

-

Wikipedia. List of physical constants. [Link]

-

MDPI. Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. [Link]

-

Chemistry Stack Exchange. How do you synthesize 1-fluoro-4-(tribromomethyl)benzene from toluene. [Link]

-

Beilstein Journal of Organic Chemistry. Nickel-catalyzed cross-coupling of 2-fluorobenzofurans with arylboronic acids via aromatic C–F bond activation. [Link]

-

PubChem. 1,3,5-Trifluoro-2,4,6-triiodobenzene. [Link]

-

ePrints Soton. Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-alkynyl-3-fluoro-2-pyridinamidoximes. [Link]

-

MDPI. Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. [Link]

-

NIST. Physical Constants & Units Conversion. [Link]

-

Organic Chemistry Tutor. How to Read and Interpret the IR Spectra | Step-by-Step Guide to IR Spectroscopy. [Link]

-

Fluorine notes. Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups. [Link]

-

SpectraBase. 2-Fluoro-5-(trifluoromethyl)benzyl alcohol - Optional[FTIR] - Spectrum. [Link]

Sources

An In-depth Technical Guide to the NMR Spectroscopy of 1-Fluoro-4-iodo-2-(trifluoromethyl)benzene

Introduction: The Structural Significance of 1-Fluoro-4-iodo-2-(trifluoromethyl)benzene

This compound is a highly functionalized aromatic compound of significant interest to researchers in medicinal chemistry and materials science. Its unique substitution pattern, featuring a fluorine atom, an iodine atom, and a trifluoromethyl group, offers multiple reactive sites for further chemical transformations. The fluorine and trifluoromethyl substituents are particularly valuable for modulating pharmacokinetic and electronic properties in drug candidates and advanced materials.

Predicted NMR Data

The following tables summarize the predicted NMR spectral data for this compound. These predictions are based on established substituent effects on aromatic systems and analysis of similar compounds. The numbering convention used for assignments is provided in the molecular structure diagram below.

Caption: Molecular structure and numbering of this compound.

¹H NMR (Predicted)

| Position | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constants (J, Hz) |

| H-3 | 7.85 - 7.95 | dd | ³J(H-H) ≈ 8.5, ⁴J(H-F) ≈ 5.0 |

| H-5 | 7.60 - 7.70 | d | ³J(H-H) ≈ 8.5 |

| H-6 | 7.20 - 7.30 | ddd | ³J(H-H) ≈ 8.5, ³J(H-F) ≈ 9.0, ⁴J(H-H) ≈ 2.5 |

¹³C NMR (Predicted)

| Position | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constants (J, Hz) |

| C-1 | 160 - 164 | d | ¹J(C-F) ≈ 250 |

| C-2 | 125 - 129 | q | ²J(C-F) ≈ 30-35 |

| C-3 | 134 - 138 | d | ³J(C-F) ≈ 4 |

| C-4 | 95 - 99 | s | - |

| C-5 | 139 - 143 | s | - |

| C-6 | 118 - 122 | d | ²J(C-F) ≈ 22 |

| -CF₃ | 120 - 124 | q | ¹J(C-F) ≈ 270-275 |

¹⁹F NMR (Predicted)

| Position | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constants (J, Hz) |

| Ar-F | -110 to -115 | m | ³J(F-H) ≈ 9.0, ⁴J(F-H) ≈ 5.0, ⁴J(F-F) ≈ 15-20 |

| -CF₃ | -60 to -64 | d | ⁴J(F-F) ≈ 15-20 |

Scientific Rationale and Interpretation

The predicted NMR data is a synthesis of established principles governing the electronic effects of substituents on aromatic rings. The interplay between the electron-withdrawing trifluoromethyl group, the electronegative fluorine, and the heavy iodine atom creates a unique electronic environment that dictates the observed chemical shifts and coupling patterns.

¹H NMR Spectrum: A Detailed Analysis

The three aromatic protons will appear as distinct signals due to their unique electronic environments.

-

H-3: This proton is situated between the electron-withdrawing CF₃ group and the iodine atom. The deshielding effect of the adjacent CF₃ group will likely push its chemical shift significantly downfield. It is expected to appear as a doublet of doublets due to coupling with H-5 (³J, ortho coupling) and the fluorine at C-1 (⁴J, meta coupling).

-

H-5: This proton is ortho to the iodine and meta to the fluorine. It will primarily show a large ortho coupling to H-6, appearing as a doublet.

-

H-6: This proton is ortho to the fluorine atom, which will cause a significant ortho H-F coupling (³J). It will also exhibit ortho coupling to H-5 and a smaller meta coupling to H-3, resulting in a doublet of doublet of doublets.

¹³C NMR Spectrum: Deciphering Carbon Environments

The carbon spectrum will show seven distinct signals, six for the aromatic ring and one for the trifluoromethyl group.

-

C-1 (C-F): The carbon directly attached to the highly electronegative fluorine atom will exhibit a large one-bond C-F coupling constant (¹J(C-F) ≈ 250 Hz) and will be shifted significantly downfield.[1]

-

C-2 (C-CF₃): This carbon, bonded to the trifluoromethyl group, will appear as a quartet due to coupling with the three fluorine atoms. The electron-withdrawing nature of the CF₃ group will also influence its chemical shift.[2]

-

C-4 (C-I): The carbon bearing the iodine atom is expected to be significantly shielded due to the "heavy atom effect," causing its resonance to appear at a relatively upfield position for an aromatic carbon.

-

-CF₃ Carbon: The carbon of the trifluoromethyl group will be observed as a quartet with a very large one-bond C-F coupling constant (¹J(C-F) > 270 Hz).[2]

-

Long-Range Couplings: Expect to see smaller two-bond (²J) and three-bond (³J) C-F couplings for the other aromatic carbons, which are invaluable for definitive assignments.

¹⁹F NMR Spectrum: The Power of Fluorine Probes

¹⁹F NMR is particularly informative for this molecule, with two expected signals corresponding to the aromatic fluorine and the trifluoromethyl group.[3]

-

Aromatic Fluorine (Ar-F): The chemical shift will be in the typical range for a fluorine atom on an aromatic ring. It will be split by the adjacent H-6 (³J) and the meta H-3 (⁴J). Crucially, a through-space coupling to the fluorine atoms of the trifluoromethyl group (⁴J) is anticipated, which will further split this signal into a multiplet.

-

Trifluoromethyl Fluorines (-CF₃): The three equivalent fluorine atoms of the CF₃ group will appear as a single resonance. This signal will be split into a doublet by the through-space coupling with the aromatic fluorine at C-1. The magnitude of this four-bond fluorine-fluorine coupling (⁴J(F-F)) can provide valuable conformational information.

Experimental Protocol for NMR Data Acquisition

To obtain high-quality, unambiguous NMR data for this compound, the following experimental workflow is recommended. This protocol is designed to be a self-validating system, ensuring data integrity and accurate structural elucidation.

1. Sample Preparation:

- Dissolve approximately 10-20 mg of the compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or Acetone-d₆).

- Add a small amount of an internal standard, such as tetramethylsilane (TMS) for ¹H and ¹³C NMR. For ¹⁹F NMR, an external reference like CFCl₃ or a secondary standard can be used.

2. ¹H NMR Acquisition:

- Acquire a standard one-dimensional proton spectrum.

- Rationale: This provides an overview of the proton signals and their multiplicities.

- To aid in assignment, perform a ¹H-¹H COSY (Correlation Spectroscopy) experiment.

- Rationale: The COSY spectrum will reveal which protons are coupled to each other, confirming the ortho and meta relationships between H-3, H-5, and H-6.

3. ¹⁹F NMR Acquisition:

- Acquire a standard one-dimensional fluorine spectrum.

- Rationale: This will show the two distinct fluorine environments and their coupling patterns.

- If the multiplicities are unclear, a ¹⁹F-{¹H} decoupled spectrum can be acquired to simplify the signals by removing H-F couplings.

- Rationale: This will help to isolate and measure the F-F coupling constant.

4. ¹³C NMR Acquisition:

- Acquire a proton-decoupled one-dimensional carbon spectrum.

- Rationale: This provides the chemical shifts of all carbon atoms.

- Acquire a DEPT-135 (Distortionless Enhancement by Polarization Transfer) spectrum.

- Rationale: This experiment differentiates between CH, CH₂, and CH₃ groups, confirming the presence of the three CH carbons in the aromatic ring.

- Perform a ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence) experiment.

- Rationale: This 2D experiment correlates each proton with the carbon to which it is directly attached, allowing for unambiguous assignment of the protonated carbons.

- Perform a ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation) experiment.

- Rationale: The HMBC spectrum shows correlations between protons and carbons that are two or three bonds away. This is crucial for assigning the quaternary carbons (C-1, C-2, and C-4) by observing their correlations with the known protons.

Visualization of Key NMR Interactions

The following diagrams illustrate the key through-bond and through-space coupling interactions that are critical for the structural elucidation of this compound.

Caption: Diagram of through-bond ¹H-¹H and ¹H-¹⁹F coupling interactions.

Caption: Visualization of the through-space coupling between the aromatic fluorine and the trifluoromethyl group.

Conclusion

This technical guide provides a comprehensive framework for understanding, predicting, and experimentally verifying the NMR spectra of this compound. By leveraging established principles of NMR spectroscopy and a systematic experimental approach, researchers can confidently elucidate the structure of this and other complex fluorinated aromatic compounds. The detailed analysis of expected chemical shifts and coupling constants, including through-space interactions, offers valuable insights for professionals in drug development and materials science, enabling the precise characterization of these important chemical entities.

References

-

Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

-

NMRDB.org. (n.d.). Predict 1H proton NMR spectra. Retrieved from [Link]

- Weigert, F. J., & Roberts, J. D. (1972). 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants. Journal of the Chemical Society, Perkin Transactions 2, (6), 691-695.

-

Tantillo, D. J. (2018). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. The Journal of Organic Chemistry, 83(5), 2434–2442. Retrieved from [Link]

Sources

- 1. 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 2. rsc.org [rsc.org]

- 3. Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

Introduction: The Analytical Imperative for a Complex Halogenated Aromatic

An In-Depth Technical Guide to the Spectral Analysis of 1-Fluoro-4-iodo-2-(trifluoromethyl)benzene

This compound (C₇H₃F₄I) is a highly substituted aromatic compound of significant interest in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1] The precise arrangement of its four distinct substituents—a fluorine atom, an iodine atom, a trifluoromethyl group, and three hydrogen atoms—on the benzene ring gives rise to unique chemical properties. However, this complexity also presents a significant analytical challenge. Unambiguous structural confirmation and purity assessment are paramount, as even minor isomeric impurities can drastically alter biological activity or material performance.

This guide provides a comprehensive, multi-technique approach to the spectral analysis of this compound. We will move beyond simple data reporting to explore the underlying principles that govern the spectral output. By integrating Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy, we will construct a self-validating analytical workflow that ensures the highest degree of confidence in the compound's identity and integrity. This document is designed for researchers and drug development professionals who require not just data, but a deep, mechanistic understanding of the analytical process.

Chapter 1: Nuclear Magnetic Resonance (NMR) Spectroscopy - The Definitive Structural Blueprint

NMR spectroscopy is the cornerstone of structural elucidation for this molecule. The presence of three different NMR-active nuclei (¹H, ¹³C, and ¹⁹F) provides a rich dataset, allowing for a complete and unambiguous assignment of the molecular framework.

Foundational Workflow for NMR Analysis

The logical flow of NMR analysis ensures that data from each experiment builds upon the last, leading to a comprehensive structural picture.

Caption: General workflow for NMR analysis of the target compound.

¹H NMR Spectroscopy: Probing the Aromatic Protons

Expertise & Causality: The electron-withdrawing nature of the fluorine, iodine, and trifluoromethyl groups significantly deshields the three aromatic protons, shifting their resonances downfield. The specific position of each proton relative to these groups and to each other dictates a unique chemical shift and a predictable spin-spin coupling pattern, which is the key to their assignment.

Experimental Protocol:

-

Sample Preparation: Accurately weigh 10-20 mg of this compound and dissolve it in approximately 0.6 mL of deuterated chloroform (CDCl₃).

-

Internal Standard: Add tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Acquisition: Acquire the spectrum on a spectrometer with a field strength of at least 400 MHz to ensure adequate signal dispersion. Key parameters include a 30-degree pulse angle and a relaxation delay of at least 2 seconds to allow for full magnetization recovery.

Data Interpretation & Predicted Spectrum: The aromatic region of the ¹H NMR spectrum is expected to show three distinct signals corresponding to H-3, H-5, and H-6.

| Proton | Predicted δ (ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) | Rationale |

| H-6 | 7.65 - 7.80 | Doublet of doublets (dd) | ³J(H6-H5) ≈ 8.5 Hz, ³J(H6-F1) ≈ 8.0 Hz | Ortho to the strongly electronegative fluorine atom, causing significant deshielding. Couples to the adjacent H-5 proton and through space to the ortho fluorine atom. |

| H-3 | 7.50 - 7.65 | Doublet (d) | ⁴J(H3-H5) ≈ 2.5 Hz | Ortho to the CF₃ group and meta to the iodine atom. The primary coupling observed will be a four-bond meta-coupling to H-5. |

| H-5 | 7.20 - 7.35 | Doublet of doublets (dd) | ³J(H5-H6) ≈ 8.5 Hz, ⁴J(H5-H3) ≈ 2.5 Hz | Ortho to the iodine atom and positioned between two other protons, resulting in coupling to both H-6 (ortho) and H-3 (meta). |

Note: These predictions are based on established substituent effects on benzene rings. Actual values may vary slightly.

¹⁹F NMR Spectroscopy: A Direct Window into Fluorine Environments

Expertise & Causality: ¹⁹F NMR is an exceptionally sensitive and powerful technique for analyzing fluorinated compounds due to the 100% natural abundance of the ¹⁹F isotope and its large chemical shift dispersion.[2] This wide range minimizes signal overlap and provides clear, distinct signals for the two different fluorine environments in our molecule: the aromatic C-F and the aliphatic C-CF₃.

Experimental Protocol:

-

Sample Preparation: The same sample prepared for ¹H NMR analysis can be used.

-

Referencing: Chemical shifts are typically referenced externally to a standard like CFCl₃ (δ = 0.00 ppm) or internally to a compound like hexafluorobenzene (δ = -164.9 ppm).[3][4]

-

Acquisition: Acquire the spectrum with ¹H decoupling. This is a critical step to simplify the spectrum by removing couplings to protons, which allows for clearer observation of potential F-F couplings and accurate chemical shift determination.

Data Interpretation & Predicted Spectrum: Two singlets are expected in the ¹⁹F NMR spectrum.

| Fluorine Group | Predicted δ (ppm) | Predicted Multiplicity | Rationale |

| Ar-F | -105 to -115 | Singlet (with ¹H decoupling) | The chemical shift is characteristic of a fluorine atom directly attached to an aromatic ring.[5][6] The electron-withdrawing CF₃ and I groups in the ortho and meta positions, respectively, influence this specific shift. |

| -CF₃ | -60 to -65 | Singlet (with ¹H decoupling) | This range is highly characteristic for a trifluoromethyl group attached to an aromatic system.[5][7] The ortho-substituents (F and I) fine-tune its position within this range. |

Note: A small five-bond coupling (⁵JFF) between the Ar-F and the CF₃ group may be observable in a high-resolution spectrum, which would manifest as a narrow quartet for the Ar-F signal and a narrow doublet for the CF₃ signal.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

Expertise & Causality: The ¹³C NMR spectrum provides a count of all unique carbon atoms and reveals their electronic environment. The key diagnostic features for this compound are the large one-bond carbon-fluorine couplings (¹JCF) for both the C-F and CF₃ carbons, which are unmistakable signatures of fluorination. The carbon attached to iodine (C-4) will be influenced by the "heavy atom effect," which can sometimes complicate its prediction but generally shifts it upfield relative to a C-H carbon.

Experimental Protocol:

-

Sample Preparation: A more concentrated sample (30-50 mg in 0.6 mL CDCl₃) is often beneficial to obtain a good signal-to-noise ratio in a reasonable time.

-

Acquisition: The spectrum is acquired with broadband proton decoupling to produce a spectrum of singlets for all carbons not coupled to fluorine. This simplification is essential for initial assignment.

-

Data Analysis: The solvent signal (CDCl₃ at δ ≈ 77.16 ppm) is used for referencing.

Data Interpretation & Predicted Spectrum: Seven distinct carbon signals are expected.

| Carbon | Predicted δ (ppm) | Predicted Multiplicity (due to F) | Rationale |

| C-1 | 158 - 162 | Doublet, ¹J(C,F) ≈ 250 Hz | Directly bonded to fluorine, resulting in a large downfield shift and a very large one-bond C-F coupling constant. |

| C-2 | 128 - 132 | Quartet, ²J(C,F) ≈ 30-35 Hz | Attached to the CF₃ group. It appears as a quartet due to two-bond coupling to the three fluorine atoms. |

| C-3 | 125 - 128 | Singlet | A standard aromatic C-H carbon. |

| C-4 | 95 - 100 | Singlet | Attached to iodine. The heavy atom effect shields this carbon, shifting it significantly upfield. |

| C-5 | 135 - 140 | Singlet | A standard aromatic C-H carbon. |

| C-6 | 115 - 120 | Doublet, ²J(C,F) ≈ 20-25 Hz | Ortho to the C-F bond, resulting in a two-bond C-F coupling. |

| -CF₃ | 120 - 124 | Quartet, ¹J(C,F) ≈ 270-275 Hz | The carbon of the trifluoromethyl group itself exhibits an extremely large one-bond coupling to the three attached fluorine atoms. |

Chapter 2: Mass Spectrometry (MS) - Confirming Molecular Weight and Fragmentation

Mass spectrometry provides the definitive molecular weight and offers crucial structural clues through the analysis of fragmentation patterns.

Expertise & Causality: Electron Ionization (EI) is a robust "hard" ionization technique that imparts significant energy to the molecule, causing it to fragment in a predictable and reproducible manner. The weakest bonds tend to break first. In this compound, the C-I bond is the weakest, making the loss of an iodine radical a highly favorable and diagnostically important fragmentation pathway.

MS Experimental Workflow

Caption: Workflow for Electron Ionization Mass Spectrometry (EI-MS).

Experimental Protocol:

-

Sample Introduction: For a volatile compound like this, Gas Chromatography-Mass Spectrometry (GC-MS) is ideal. A dilute solution in a volatile solvent (e.g., dichloromethane or ethyl acetate) is injected into the GC.

-

Ionization: Standard EI conditions of 70 eV are used to generate positive ions.

-

Analysis: A quadrupole or time-of-flight (TOF) analyzer separates the ions based on their mass-to-charge ratio (m/z).

Data Interpretation & Predicted Fragmentation: The molecular formula C₇H₃F₄I has an exact mass of 289.9242 u. The nominal mass is 290.

| m/z | Ion Identity | Interpretation |

| 290 | [C₇H₃F₄I]⁺˙ (M⁺˙) | Molecular Ion Peak. Its presence confirms the molecular weight of the compound. |

| 163 | [M - I]⁺ | Base Peak (likely). Results from the cleavage of the weak C-I bond. This is a very stable fragment and is often the most abundant ion. |

| 221 | [M - CF₃]⁺ | Loss of the trifluoromethyl radical. |

| 145 | [C₆H₄F]⁺ | Could arise from the [M-I]⁺ fragment after loss of CF₂. |

| 127 | [I]⁺ | Iodine cation, confirming the presence of iodine in the molecule. |

Chapter 3: Infrared (IR) Spectroscopy - Probing Functional Groups

IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Expertise & Causality: The absorption of infrared radiation excites specific molecular vibrations (stretching, bending). The energy of this absorption is determined by the bond strength and the masses of the atoms involved. For our target molecule, the C-F bonds (both aromatic and aliphatic in the CF₃ group) are very strong and polar, leading to intense and highly diagnostic absorption bands in the fingerprint region of the spectrum.

Experimental Protocol:

-

Sample Preparation: As the compound is likely a liquid or low-melting solid at room temperature, the spectrum can be acquired "neat" by placing a small drop between two salt (NaCl or KBr) plates. Alternatively, Attenuated Total Reflectance (ATR) can be used, which requires placing a drop of the sample directly onto the ATR crystal.

-

Acquisition: A background spectrum of the empty instrument is recorded first. The sample spectrum is then recorded, and the background is automatically subtracted. Data is typically collected over the range of 4000-400 cm⁻¹.

Data Interpretation & Predicted Absorption Bands:

| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Rationale |

| 3100 - 3000 | Aromatic C-H Stretch | Medium-Weak | Characteristic of C-H bonds on a benzene ring. |

| 1600 - 1450 | Aromatic C=C Stretch | Medium | Skeletal vibrations of the benzene ring. Multiple bands are expected. |

| 1350 - 1100 | C-F Stretches (CF₃ and Ar-F) | Strong, Intense | These are the most diagnostic peaks in the IR spectrum. The region will likely contain multiple strong, sharp bands corresponding to the symmetric and asymmetric stretches of the C-F bonds. |

| 1000 - 800 | Aromatic C-H Bending (out-of-plane) | Strong | The pattern of these bands can sometimes give clues about the substitution pattern on the benzene ring. |

| Below 600 | C-I Stretch | Medium | The carbon-iodine bond vibration occurs at a very low frequency due to the large mass of the iodine atom. |

Conclusion: A Synergistic Approach to Certainty

The structural elucidation of this compound is a clear demonstration of the power of a multi-technique analytical approach. While each method provides valuable information, it is the synergy between them that provides irrefutable proof of structure. The molecular weight from MS is confirmed by the combination of atoms identified and mapped by NMR. The functional groups indicated by IR spectroscopy (C-F, aromatic C-H) are precisely located within the molecular framework by ¹H, ¹³C, and ¹⁹F NMR. This cross-validating system ensures the highest level of scientific integrity, providing researchers and developers with the reliable, high-quality data necessary to advance their work.

References

-

National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 2737344, this compound. Retrieved from [Link]

-

Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy. Retrieved from [Link][2]

-

University of California, Santa Barbara. (n.d.). 19F Chemical Shifts and Coupling Constants. Retrieved from [Link][5]

-

AZoM. (2017). Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds. Retrieved from [Link][6]

-

McIntyre, A. M., et al. (2023). Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry, 19F NMR, and Mass Spectrometry. Environmental Science & Technology. Retrieved from [Link][4]

-

The Royal Society of Chemistry. (n.d.). Supporting Information for a relevant publication. Retrieved from [Link][7]

Sources

- 1. scbt.com [scbt.com]

- 2. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 3. colorado.edu [colorado.edu]

- 4. Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 19F [nmr.chem.ucsb.edu]

- 6. azom.com [azom.com]

- 7. rsc.org [rsc.org]

A Comprehensive Technical Guide to the Safe Handling of 1-Fluoro-4-iodo-2-(trifluoromethyl)benzene

For Researchers, Scientists, and Drug Development Professionals

Section 1: Introduction & Scope

1-Fluoro-4-iodo-2-(trifluoromethyl)benzene (CAS No. 41860-65-5 / 59382-39-7) is a substituted aromatic compound of significant interest in medicinal chemistry and materials science.[1] Its unique substitution pattern, featuring a trifluoromethyl group, a fluorine atom, and an iodine atom, makes it a valuable building block for introducing these moieties into larger, more complex molecules. The carbon-iodine bond, in particular, serves as a versatile synthetic handle for various cross-coupling reactions.

However, the same structural features that make this compound synthetically useful also introduce specific chemical and toxicological hazards. The presence of a trifluoromethyl group can influence metabolic stability and biological activity, while the halogen substituents (F, I) necessitate specific handling protocols. This guide provides a detailed, technically grounded framework for the safe handling, storage, and disposal of this compound, moving beyond mere procedural steps to explain the scientific rationale behind them.

Section 2: Hazard Identification & Risk Assessment

A thorough understanding of the hazards associated with a chemical is the foundation of safe laboratory practice. While specific data for this exact molecule is limited, a conservative risk assessment can be constructed by analyzing data from structurally similar compounds, such as iodobenzotrifluorides and other halogenated benzenes.

2.1: GHS Classification Summary

The following table summarizes the anticipated GHS hazard classifications based on data from analogous compounds.[2][3][4][5][6]

| Hazard Class | Category | Hazard Statement |

| Flammable Liquids | Category 3 / 4 | H226: Flammable liquid and vapour / H227: Combustible liquid |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[7][8] |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[2][4] |

| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation[2][4] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation[4] |

| Hazardous to the Aquatic Environment | - | May be toxic to aquatic life with long-lasting effects[5][9] |

2.2: Detailed Hazard Analysis

-

Flammability: Many trifluoromethylbenzene derivatives are flammable or combustible liquids.[2][10][11][12] Vapors are heavier than air and can travel to an ignition source, potentially causing a flashback.[10][11][12] Heating can cause vapor/air mixtures to become explosive.[2]

-

Toxicity and Irritation: This class of compounds is generally irritating to the skin, eyes, and respiratory system.[4][9] Skin contact can cause inflammation, and the material may worsen pre-existing dermatitis.[9] Inhalation of vapors may lead to drowsiness, dizziness, and respiratory tract irritation.[6][9] Systemic injury with harmful effects could occur if the substance enters the bloodstream through cuts or abrasions.[9]

-

Chemical Reactivity: The most significant reactivity concern for aryl iodides is their sensitivity to light.[13] Photolytic cleavage of the C-I bond can generate radical species and free iodine, leading to product degradation, discoloration (a characteristic brown or purple hue from I₂), and potential corrosion of metal containers.[13]

2.3: Physicochemical Properties

Quantitative data for the target compound is not widely published. The table below includes data for the closely related analog, 4-Iodobenzotrifluoride (CAS 455-13-0), to provide a reasonable estimate of its physical properties.[14]

| Property | Value (for 4-Iodobenzotrifluoride) | Rationale & Implication |

| Molecular Formula | C₇H₄F₃I | - |

| Molecular Weight | 272.01 g/mol | - |

| Form | Liquid | Standard liquid handling protocols apply. |

| Boiling Point | 185-186 °C / 745 mmHg | Low volatility at room temp, but inhalation hazard increases with heat.[9] |

| Density | 1.851 g/mL at 25 °C | Denser than water. In case of a spill into water, it will sink. |

| Refractive Index | n20/D 1.516 | Useful for quality control and characterization. |

| Flash Point | 69 °C (156.2 °F) - closed cup | Classified as a combustible liquid. Keep away from ignition sources.[3] |

Section 3: Core Handling Protocols

Safe handling is a multi-layered system involving engineering controls, personal protective equipment, and established procedures.

3.1: Prerequisite Engineering Controls

-

Primary Control: All manipulations of this compound should be conducted within a certified chemical fume hood to minimize inhalation exposure.

-

Ventilation: The laboratory must be well-ventilated to disperse any fugitive vapors.

-

Safety Equipment: An eyewash station and a safety shower must be readily accessible and in close proximity to the workstation.[3][11]

-

Ignition Sources: Ensure the work area is free of open flames, hot surfaces, and spark-producing equipment.[2][3] Use explosion-proof electrical and ventilating equipment where appropriate.[2][5][11]

3.2: Required Personal Protective Equipment (PPE)

The following table outlines the minimum required PPE for handling this compound.

| Body Part | PPE Specification | Rationale |

| Hands | Nitrile or Neoprene Gloves | Provides resistance against halogenated organic compounds.[15] Latex is not suitable. Always check the manufacturer's glove compatibility data. |

| Eyes/Face | Chemical Safety Goggles (ANSI Z87.1 / EN166) | Protects against splashes and vapors.[3][11] A face shield should be worn over goggles if there is a significant splash risk.[8] |

| Body | Chemical-Resistant Lab Coat | Protects skin and personal clothing from contamination.[5][15] |

| Respiratory | None (if used in fume hood) | If work outside a fume hood is unavoidable or if exposure limits may be exceeded, a NIOSH-approved respirator with an organic vapor cartridge is required.[5][15] |

3.3: Step-by-Step General Handling Workflow

The following workflow is designed to ensure a systematic and safe approach to handling the reagent.

Caption: Standard workflow for handling the reagent.

Section 4: Storage & Stability

Proper storage is critical not only for safety but also for maintaining the chemical integrity of the reagent.

4.1: Standard Storage Conditions

-

Location: Store in a cool, dry, and well-ventilated area designated for flammable or combustible chemicals.[2][3]

-

Temperature: Recommended storage temperature is often between 2-8°C.[7] Always check the supplier's recommendation.

-

Container: Keep the container tightly closed to prevent the escape of vapors.[2]

-

Ignition Sources: The storage area must be free from heat and sources of ignition.[2][3]

4.2: The "Why": Understanding Aryl Iodide Instability

Scientist's Note: The primary cause of degradation for aryl iodides is exposure to light, particularly UV light. The carbon-iodine bond is the weakest carbon-halogen bond and is susceptible to homolytic cleavage upon absorbing light energy. This process generates an aryl radical and an iodine radical. The iodine radicals combine to form molecular iodine (I₂), which imparts a brown or violet color to the solution. This not only changes the purity and stoichiometry of your reagent but can also interfere with subsequent reactions.

Best Practice: Always store this compound in an amber glass bottle to protect it from light.[16] If the original container is clear, it should be wrapped in aluminum foil or stored inside a light-blocking secondary container.[16]

4.3: Incompatible Materials

-

Strong Oxidizing Agents: Avoid storage near strong oxidizers, as this can lead to vigorous or explosive reactions.[3][11]

Section 5: Emergency & Spill Response

Rapid and correct response to an emergency can significantly mitigate harm.

5.1: First Aid Measures at a Glance

| Exposure Route | Action |

| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[2][3][8] |

| Skin Contact | Immediately remove all contaminated clothing. Rinse the affected skin area with copious amounts of water and soap for at least 15 minutes.[2][5] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist.[2][3][8] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. If the person is conscious, have them drink one or two glasses of water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2][8] |

5.2: Fire-Fighting Procedures

-

Suitable Extinguishing Media: Use dry chemical powder, carbon dioxide (CO₂), or alcohol-resistant foam.[5][8][9]

-

Unsuitable Media: Avoid using a large spray of water, as it may be ineffective and could spread the burning liquid.[9]

-

Hazards from Combustion: Fire will produce toxic and corrosive gases, including carbon monoxide, carbon dioxide, and hydrogen fluoride.[9][11]

-

Protective Equipment: Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear.[8][11]

5.3: Spill Containment & Cleanup Protocol

The following diagram outlines the logical steps for responding to a chemical spill.

Caption: Logical workflow for spill response.

Section 6: Waste Disposal

-

Classification: This material and its container must be disposed of as hazardous waste.

-

Procedure: Collect waste material, including contaminated absorbents and PPE, in a properly labeled, sealed container.[8] Do not allow the product to enter drains or waterways.[2][8] Disposal must be carried out by a licensed waste disposal company in accordance with all federal, state, and local regulations.[2][3][5]

References

- Santa Cruz Biotechnology. (n.d.). 1,3-Bis(trifluoromethyl)benzene Safety Data Sheet.

-

PubChem. (n.d.). (Trifluoromethyl)benzene. National Center for Biotechnology Information. Retrieved from [Link]

- Australian Industrial Chemicals Introduction Scheme (AICIS). (2023, June 26). Benzene, 1-chloro-4-(trifluoromethyl)- - Evaluation statement.

- Sigma-Aldrich. (2025, November 6). Safety Data Sheet.

- ChemicalBook. (n.d.). 4-Fluoro-1-iodo-2-(trifluoroMethyl)benzene.

-

PubChem. (n.d.). 4-Fluoroiodobenzene. National Center for Biotechnology Information. Retrieved from [Link]

- ECHEMI. (n.d.). (Trifluoromethyl)benzene SDS.

- Sigma-Aldrich. (2025, June 24). Safety Data Sheet.

- LookChem. (n.d.). Benzene,1-chloro-2-iodo-4-(trifluoromethyl)- MSDS.

- Calibre Chemicals. (n.d.). Safety and Handling of Methyl Iodide in the Laboratory.

- Google Patents. (n.d.). JP2005024073A - Alkyl iodide storage container and purifying method of alkyl iodide.

- StressMarq Biosciences Inc. (2015, February 19). Proper Reagent Storage and Handling.

- Sigma-Aldrich. (2024, November 8). Safety Data Sheet.

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. sigmaaldrich.com [sigmaaldrich.com]